
3-Bromo-5-fluoropyridin-2-OL
Vue d'ensemble
Description
3-Bromo-5-fluoropyridin-2-OL is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
3-Bromo-5-fluoropyridin-2-OL: est un composé précieux en pharmacologie en raison de son potentiel en tant que bloc de construction pour la synthèse de diverses molécules pharmacologiquement actives. Sa structure halogénée en fait un candidat pour la création de composés présentant une activité biologique accrue, qui peuvent être utilisés dans le développement de nouveaux médicaments .
Science des Matériaux
En science des matériaux, l'utilité de ce composé réside dans son potentiel à modifier les propriétés de surface des matériaux. Il peut être utilisé pour introduire des groupes fonctionnels contenant du fluor, ce qui peut modifier l'hydrophobie et la durabilité des surfaces des matériaux .
Synthèse Chimique
This compound: sert d'intermédiaire polyvalent en synthèse organique. Il peut participer à diverses réactions chimiques, telles que le couplage de Suzuki, pour créer des molécules complexes pour des recherches et des applications industrielles supplémentaires .
Biochimie
En biochimie, ce composé peut être utilisé pour étudier l'inhibition enzymatique et la liaison aux récepteurs en raison de sa similitude structurale avec les molécules biologiques à base de pyridine. Il peut agir comme un analogue de composés naturels, aidant à élucider les voies biochimiques .
Science de l'Environnement
Le rôle de This compound en science de l'environnement pourrait impliquer l'étude de ses produits de dégradation et de leur impact sur l'environnement. Comprendre sa dégradation peut aider à évaluer les risques environnementaux associés à son utilisation dans diverses industries .
Chimie Analytique
Analytiquement, This compound peut être utilisé comme étalon ou réactif dans les méthodes chromatographiques et l'analyse spectroscopique. Ses propriétés chimiques distinctes permettent son utilisation dans l'étalonnage d'instruments analytiques et le développement de nouvelles techniques analytiques .
Applications Industrielles
Industriellement, ce composé trouve des applications dans la synthèse d'agrochimique et de produits pharmaceutiques. Sa réactivité avec divers réactifs organiques et inorganiques en fait un composant précieux dans la production d'une large gamme de produits chimiques industriels .
Mécanisme D'action
Target of Action
Fluoropyridines, a class of compounds to which 3-bromo-5-fluoropyridin-2-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of herbicides and insecticides .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence various biochemical pathways .
Result of Action
Fluoropyridines are known for their unique physical, chemical, and biological properties, which can result in various molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-fluoropyridin-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as adenine deaminase, which is crucial for purine metabolism . The compound’s interaction with adenine deaminase can inhibit the enzyme’s activity, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In lymphoid cells, for example, the compound’s inhibition of adenine deaminase can lead to selective depletion of CD26+ lymphocytes . This depletion can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound may influence other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key enzymes and signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of adenine deaminase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine and its derivatives. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects by selectively targeting specific enzymes and pathways. At higher doses, this compound can cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound’s interaction with adenine deaminase plays a crucial role in these pathways, affecting the levels of purine nucleotides and their derivatives . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
3-bromo-5-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHUCWCSEZGVJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654560 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-94-4 | |
| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
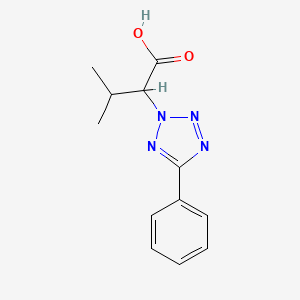
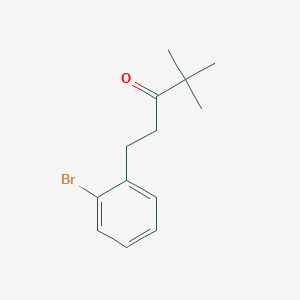

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
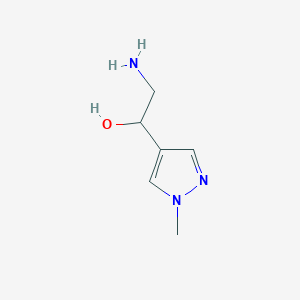
![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)
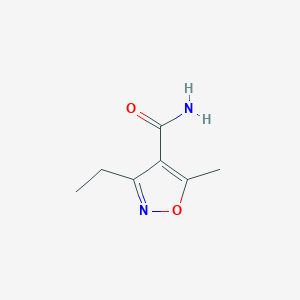
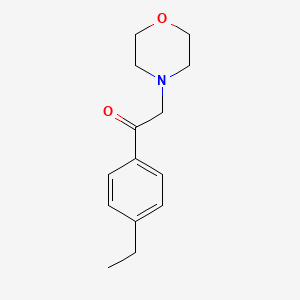
![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
